

In-Depth Technical Guide to 2-NP-Ahd: Application in Nitrofurantoin Metabolite Detection

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Compound of Interest

Compound Name: 2-NP-Ahd

Cat. No.: B10829094

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For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on **2-NP-Ahd**, a critical reagent in the detection of nitrofurantoin antibiotic residues in food products. It details its chemical properties, its role in analytical methodologies, and provides exemplary experimental protocols for its use.

Core Concepts

2-NP-Ahd, or 1-[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione, is the derivatized form of 1-aminohydantoin (AHD).^{[1][2][3]} AHD is the tissue-bound metabolite of the nitrofurantoin antibiotic nitrofurantoin.^{[1][3]} Due to the rapid metabolism of parent nitrofurantoin drugs, regulatory bodies focus on the detection of their stable metabolites as indicators of illegal use in food-producing animals. The derivatization of AHD to **2-NP-Ahd** is a crucial step to enhance detection sensitivity and accuracy in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Physicochemical Data

A summary of the key quantitative data for **2-NP-Ahd** is presented below.

Property	Value	Source(s)
CAS Number	623145-57-3	
Molecular Formula	C ₁₀ H ₈ N ₄ O ₄	
Molecular Weight	248.19 g/mol	
Alternate Names	1-(2-Nitrobenzylidenamino)-2,4-imidazolidinedione; NP-AHD	

Analytical Application: Detection of Nitrofurantoin Abuse

The primary application of **2-NP-Ahd** is as an analytical standard for the detection of the nitrofurantoin metabolite, AHD. The process involves the acid hydrolysis of tissue-bound AHD from samples, followed by a simultaneous derivatization reaction with 2-nitrobenzaldehyde to form **2-NP-Ahd**. This derivatization enhances the stability and ionization efficiency of the analyte, making it suitable for sensitive detection by instrumental methods.

Experimental Protocols

Detailed methodologies for the detection of AHD via derivatization to **2-NP-Ahd** are outlined below. These protocols are generalized and may require optimization for specific matrices.

Sample Preparation and Derivatization for LC-MS/MS (Adapted from USDA FSIS)

This protocol is applicable for the analysis of nitrofuran metabolites in animal tissues (bovine, porcine, poultry) and seafood.

- Homogenization: Weigh 2.0 g of homogenized tissue sample into a 50 mL centrifuge tube.
- Acid Hydrolysis & Derivatization:
 - Add 4 mL of deionized water, 0.5 mL of 1 N HCl, and 100 µL of 10 mM 2-nitrobenzaldehyde solution (in DMSO) to the sample tube.

- Vortex the mixture for approximately 10 seconds.
- Incubate the sample at 37°C for at least 16 hours (overnight) to facilitate both hydrolysis of the tissue-bound metabolite and derivatization to **2-NP-Ahd**.
- Neutralization and Extraction:
 - Cool the sample to room temperature.
 - Add 5 mL of 0.1 M K_2HPO_4 and 0.4 mL of 1 N NaOH to neutralize the mixture. The pH should be adjusted to approximately 7.
 - Add 5 mL of ethyl acetate, vortex thoroughly, and centrifuge to separate the organic and aqueous layers.
 - Transfer the upper ethyl acetate layer to a clean tube.
 - Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate and combine the organic fractions.
- Evaporation and Reconstitution:
 - Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
 - Reconstitute the dried residue in a suitable volume of a methanol/water solution (e.g., 1 mL of 50/50 v/v) for LC-MS/MS analysis.

Sample Preparation and Derivatization for ELISA (Adapted from commercial kit protocols)

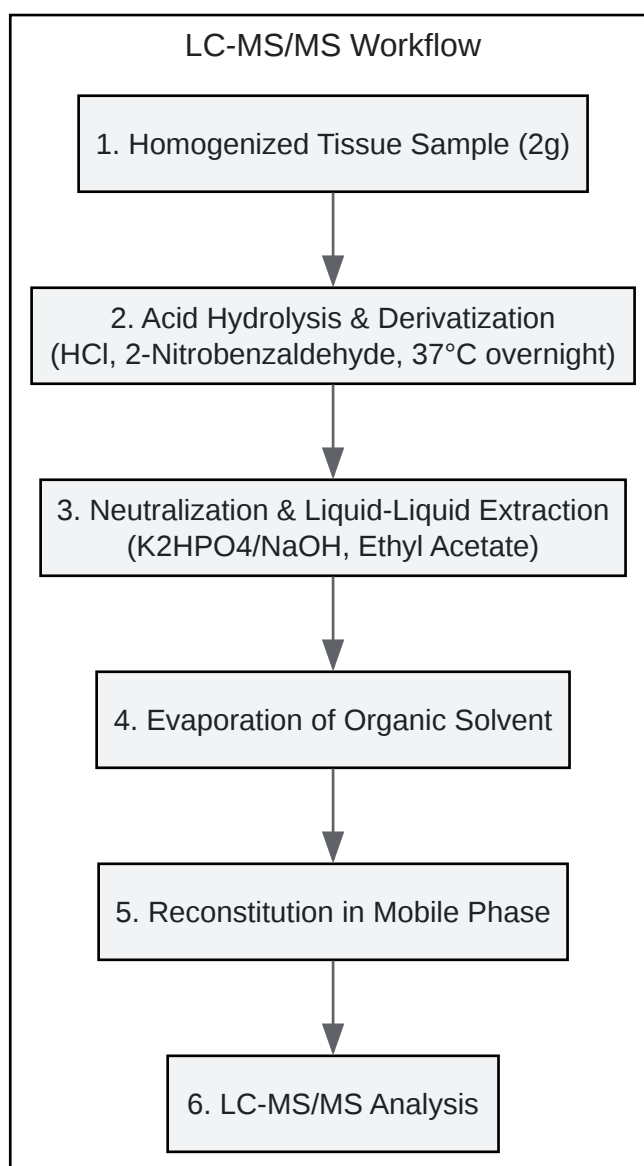
This protocol is commonly used for screening various food matrices like honey, milk, and eggs.

- Homogenization: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Hydrolysis & Derivatization:

- Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100-200 μ L of a derivatization reagent (typically containing 2-nitrobenzaldehyde) to the sample.
- Vortex the mixture for 1-5 minutes.
- Incubate at 37-50°C for 3 hours or overnight (approximately 16 hours) at 37°C.
- Neutralization and Extraction:
 - Add 5 mL of 0.1 M K_2HPO_4 , 0.4 mL of 1 M NaOH, and 5-6 mL of ethyl acetate.
 - Vortex vigorously for 1-5 minutes and then centrifuge at 4,000 x g for 10 minutes.
- Solvent Exchange:
 - Transfer a known volume (e.g., 3 mL) of the upper ethyl acetate layer to a new tube.
 - Evaporate the solvent to dryness using a nitrogen evaporator at 50-60°C.
 - Dissolve the residue in 1 mL of n-hexane.
 - Add 1 mL of the provided ELISA sample extraction buffer, vortex for 2 minutes, and centrifuge.
- ELISA Analysis: Use the lower aqueous layer for the ELISA procedure according to the kit manufacturer's instructions.

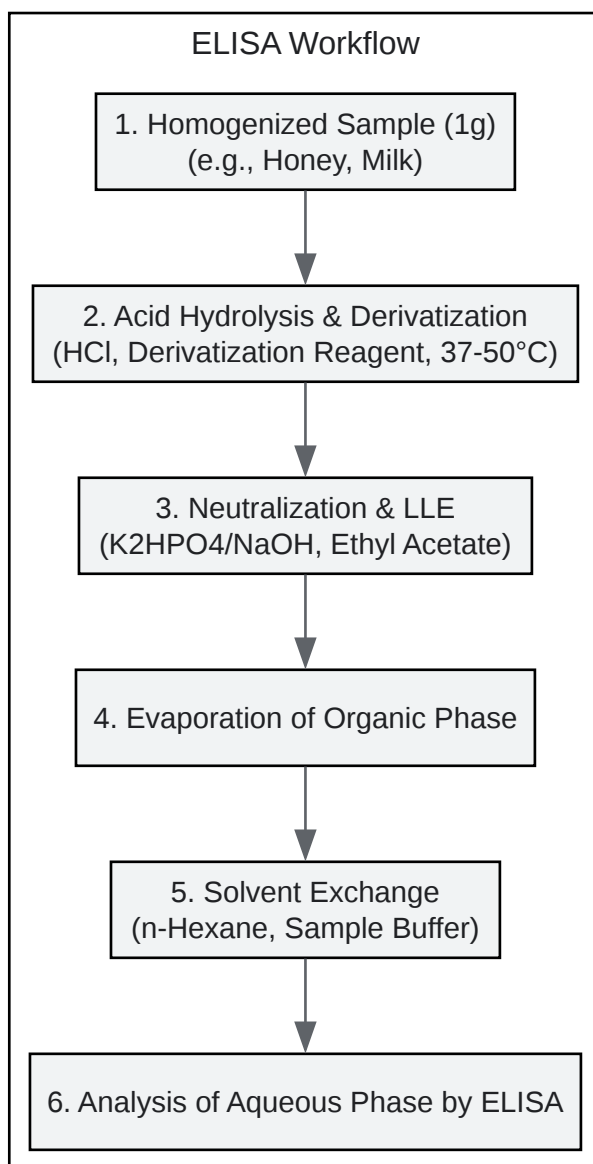
Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental processes described.



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Caption: Workflow for **2-NP-Ahd** analysis via LC-MS/MS.



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Caption: Workflow for **2-NP-Ahd** analysis via ELISA.

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